molecular formula C16H27N3O3S B6973596 3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide

3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide

Cat. No.: B6973596
M. Wt: 341.5 g/mol
InChI Key: YNWCKJNYVNUVDD-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of dimethylamino, morpholine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a benzenesulfonamide derivative with a morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like anhydrous benzene at elevated temperatures (75-80°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-14(13-19-8-10-22-11-9-19)18(4)23(20,21)16-7-5-6-15(12-16)17(2)3/h5-7,12,14H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCKJNYVNUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)N(C)S(=O)(=O)C2=CC=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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